
6-溴-7-氟-1H-吲哚
概述
描述
6-bromo-7-fluoro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The addition of bromine and fluorine atoms to the indole ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
科学研究应用
6-bromo-7-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of agrochemicals and dyes.
作用机制
Target of Action
It is known that indole derivatives, which include 6-bromo-7-fluoro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . It is plausible that 6-bromo-7-fluoro-1H-indole may interact with its targets in a similar manner, leading to changes that result in its biological activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that the effects of 6-bromo-7-fluoro-1H-indole’s action could be diverse, depending on the specific targets and pathways it interacts with.
生化分析
Biochemical Properties
6-bromo-7-fluoro-1H-indole plays a role in various biochemical reactions, interacting with a range of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive metabolites, which may have implications for its pharmacological and toxicological properties. Additionally, 6-bromo-7-fluoro-1H-indole has been found to bind to certain receptors, such as the serotonin receptor, influencing neurotransmission and potentially exhibiting psychoactive effects .
Cellular Effects
The effects of 6-bromo-7-fluoro-1H-indole on various cell types and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. By modulating this pathway, 6-bromo-7-fluoro-1H-indole can affect gene expression and cellular metabolism, leading to changes in cell function. In cancer cells, this compound has demonstrated the ability to induce apoptosis, suggesting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 6-bromo-7-fluoro-1H-indole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition or activation, depending on the specific isoform involved. Additionally, 6-bromo-7-fluoro-1H-indole can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-7-fluoro-1H-indole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-bromo-7-fluoro-1H-indole is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the need for careful consideration of its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of 6-bromo-7-fluoro-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. These findings underscore the importance of dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
6-bromo-7-fluoro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation. Cytochrome P450 enzymes play a key role in the metabolism of this compound, leading to the formation of hydroxylated and other modified derivatives. These metabolites can have different biological activities and may contribute to the overall effects of 6-bromo-7-fluoro-1H-indole. Additionally, the compound can affect metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of 6-bromo-7-fluoro-1H-indole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, 6-bromo-7-fluoro-1H-indole can interact with intracellular proteins and organelles, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different tissues .
Subcellular Localization
6-bromo-7-fluoro-1H-indole exhibits specific subcellular localization patterns that can influence its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, influencing gene expression and cellular responses. Understanding the subcellular localization of 6-bromo-7-fluoro-1H-indole is crucial for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination of 7-fluoroindole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 6-position .
Industrial Production Methods
Industrial production of 6-bromo-7-fluoro-1H-indole may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process.
化学反应分析
Types of Reactions
6-bromo-7-fluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
- 6-bromo-1H-indole
- 7-fluoro-1H-indole
- 5-bromo-7-fluoro-1H-indole
Uniqueness
6-bromo-7-fluoro-1H-indole is unique due to the presence of both bromine and fluorine atoms on the indole ring. This dual substitution enhances its chemical reactivity and biological activity compared to its mono-substituted counterparts .
属性
IUPAC Name |
6-bromo-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRUCEJALUGDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731074 | |
| Record name | 6-Bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936901-94-9 | |
| Record name | 6-Bromo-7-fluoro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936901-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
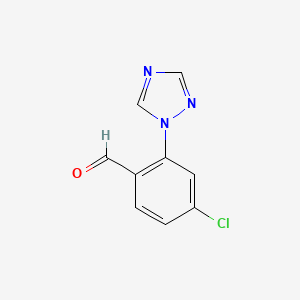
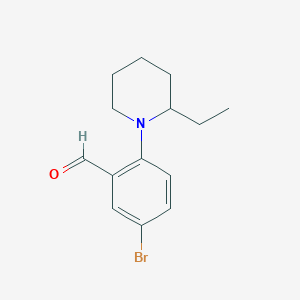
![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)

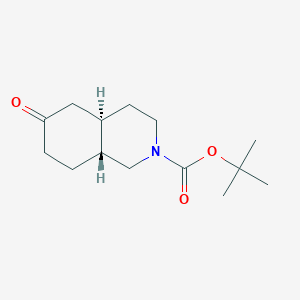
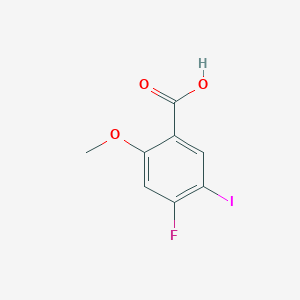
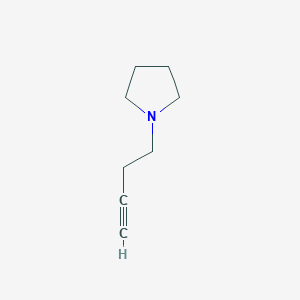
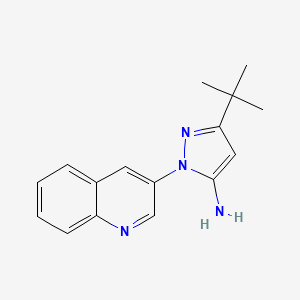
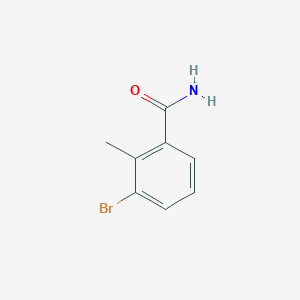
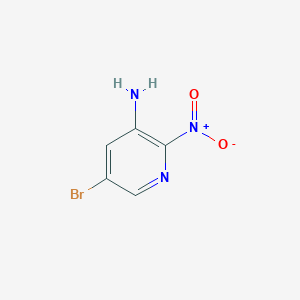
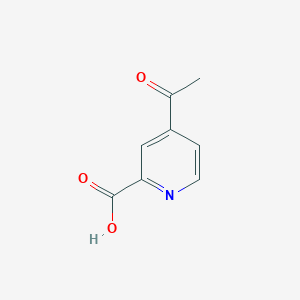
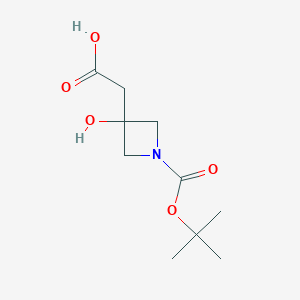
![tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate](/img/structure/B1444318.png)

